molecular formula C21H28N4O4S B5059084 5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE

5-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-NITRO-N-{[4-(PROPAN-2-YL)PHENYL]METHYL}ANILINE

Cat. No.: B5059084
M. Wt: 432.5 g/mol
InChI Key: SBVATGUJBUMCLS-UHFFFAOYSA-N
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Description

5-(4-Methanesulfonylpiperazin-1-yl)-2-nitro-N-{[4-(propan-2-yl)phenyl]methyl}aniline: is a complex organic compound characterized by the presence of a methanesulfonylpiperazine group, a nitro group, and a substituted aniline structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-methanesulfonylpiperazin-1-yl)-2-nitro-N-{[4-(propan-2-yl)phenyl]methyl}aniline typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Methanesulfonylpiperazine Intermediate: This step involves the reaction of piperazine with methanesulfonyl chloride under basic conditions to form 4-methanesulfonylpiperazine.

    Nitration of Aniline: The aniline derivative is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the desired position.

    Coupling Reaction: The methanesulfonylpiperazine intermediate is then coupled with the nitrated aniline derivative using a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used as oxidizing agents.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used for reduction.

    Substitution: Electrophilic reagents such as bromine (Br₂) or chloromethyl methyl ether (ClCH₂OCH₃) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, the compound’s derivatives may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can explore its potential as a lead compound for drug development.

Medicine

In medicinal chemistry, the compound can be investigated for its potential therapeutic applications. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-methanesulfonylpiperazin-1-yl)-2-nitro-N-{[4-(propan-2-yl)phenyl]methyl}aniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the methanesulfonylpiperazine moiety can interact with biological macromolecules, such as proteins and enzymes. These interactions can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methanesulfonylpiperazine Derivatives: Compounds with similar piperazine structures but different substituents.

    Nitroaniline Derivatives: Compounds with similar nitroaniline structures but different substituents.

    Sulfonamide Derivatives: Compounds with similar sulfonamide structures but different substituents.

Uniqueness

The uniqueness of 5-(4-methanesulfonylpiperazin-1-yl)-2-nitro-N-{[4-(propan-2-yl)phenyl]methyl}aniline lies in its combination of functional groups, which allows for diverse chemical reactivity and potential biological activity. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

5-(4-methylsulfonylpiperazin-1-yl)-2-nitro-N-[(4-propan-2-ylphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N4O4S/c1-16(2)18-6-4-17(5-7-18)15-22-20-14-19(8-9-21(20)25(26)27)23-10-12-24(13-11-23)30(3,28)29/h4-9,14,16,22H,10-13,15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBVATGUJBUMCLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CNC2=C(C=CC(=C2)N3CCN(CC3)S(=O)(=O)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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